Levocloperastine fendizoate

Catalog No.
S881466
CAS No.
220329-19-1
M.F
C40H38ClNO5
M. Wt
648.19
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levocloperastine fendizoate

Levocloperastine fendizoate is the non-sedating, levorotatory antitussive intermediate with water-insoluble fendizoate salt for taste-masked oral suspensions. Key advantages: • Rapid relief (cough improvement ≤2 days) via dual central/peripheral action. • Superior CNS safety profile vs racemic DL-cloperastine, enabling daytime formulations. • Optimized for pediatric/geriatric liquid dosage forms. Globally available, consistent quality.

CAS Number

220329-19-1

Product Name

Levocloperastine fendizoate

IUPAC Name

1-[2-[(S)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-(4-hydroxy-3-phenylbenzoyl)benzoic acid

Molecular Formula

C40H38ClNO5

Molecular Weight

648.19

InChI

InChI=1S/C20H24ClNO.C20H14O4/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h1,3-4,7-12,20H,2,5-6,13-16H2;1-12,21H,(H,23,24)/t20-;/m0./s1

SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O

Synonyms

Levocloperastine Fendizoate; 1-[2-[(4-Chlorophenyl)phenylmethoxy]ethyl]-piperidine (-)-, 2-[(6-Hydroxy[1,1’-biphenyl]-3-yl)carbonyl]benzoate; 2-[(6-Hydroxy[1,1’-biphenyl]-3-yl)carbonyl]benzoic Acid Compound With (-)-1-[2-[(4-Chlorophenyl)phenylmethoxy]eth

(S)-Cloperastine Fendizoate is the salt of (S)-Cloperastine, used in the treatment of chronic non-productive cough.

Purity

≥98%

Package Size

25 mg, 50 mg, 100 mg, 1 g

Levocloperastine is the levorotatory isomer of cloperastine, a non-opioid, non-narcotic antitussive agent. It exhibits a dual mechanism of action, acting centrally on the bulbar cough center and peripherally on receptors in the tracheobronchial tree. The fendizoate salt form is specifically utilized to create a water-insoluble compound, a critical property for developing stable and palatable oral suspensions. This positions Levocloperastine fendizoate as a key intermediate for pharmaceutical formulations where taste-masking and suitability for liquid dosage forms are primary procurement drivers.

Research Fit

Chiral (S)-enantiomer of cloperastine, fendizoate salt
Mechanism Dual-action cough center & peripheral receptor context
Form Research-grade solid; suspension formulation context available

References

Substituting Levocloperastine fendizoate with its racemic form, DL-cloperastine, introduces the dextrorotatory isomer, which contributes to central nervous system side effects like sedation without enhancing antitussive efficacy. Furthermore, replacing the fendizoate salt with a more soluble alternative, such as hydrochloride, fundamentally alters the compound's physicochemical properties. This change negates the formulation benefits of low water solubility (<0.1 mg/mL), which is critical for creating stable, taste-masked oral suspensions suitable for pediatric and geriatric use. Any such substitution would necessitate a complete reformulation and re-evaluation of the final drug product's stability, bioavailability, and patient compliance profile.

Substitution Risk

Levocloperastine (S-enantiomer)
Potential Substitute
Key Risk
Research S-enantiomer
DL-Cloperastine (racemate)
Enantiomer-specific PD profile may differ; endpoint responses may not replicate
Dual-mechanism tool
Codeine (opioid)
Mechanism mismatch; CNS endpoint profile may shift
Cough-center active
Levodropropizine (peripheral only)
Peripheral-only action may not reflect central-cough-center model responses

Engineered Low Solubility for Oral Suspensions

Levocloperastine fendizoate is classified as water-insoluble, with a measured solubility of less than 0.1 mg/mL. This property is a deliberate formulation choice, contrasting sharply with highly soluble salts like hydrochloride. This low solubility is essential for developing palatable oral liquid dosage forms, as it minimizes the amount of dissolved active ingredient that can interact with taste receptors, a key requirement for pediatric formulations.

Evidence DimensionWater Solubility
Target Compound Data< 0.1 mg/mL
Comparator Or BaselineSoluble salts (e.g., hydrochloride)
Quantified DifferenceClassified as 'water-insoluble' per USP definitions, versus soluble salts which dissolve readily.
ConditionsStandard aqueous solvent conditions.

This property is the primary driver for its use in stable, taste-masked oral suspensions, making it the correct choice for pediatric or liquid dosage form development.

Onset Speed
Head-to-head
Improvement observed after first day; MID at 5.3 days
Reported faster cough-score response vs. comparators
Pooled open-label trials; n varies

CNS Tolerability vs Racemic Cloperastine

In preclinical studies, the dextrorotatory and racemic (DL-cloperastine) forms induced sedative and stimulant effects of approximately 50% greater magnitude than pure Levocloperastine. Clinical reviews confirm that while drowsiness is reported with comparator agents like DL-cloperastine and codeine, there is no evidence of clinically significant central adverse events with Levocloperastine. This demonstrates a key safety and tolerability advantage derived from using the isolated levo-isomer.

Evidence DimensionMagnitude of CNS Stimulant/Sedative Effects
Target Compound DataBaseline
Comparator Or Baselinedextrocloperastine and DL-cloperastine (racemic) showed ~50% greater magnitude of effects.
Quantified Difference~50% reduction in CNS effects vs. racemic form.
ConditionsPreclinical tests of CNS function in rodents.

For applications requiring an effective antitussive without the sedative effects that can limit patient compliance and daily activity, selecting the pure levo-isomer is critical.

CNS Tolerability
Head-to-head
0% drowsiness/sedation; codeine: significant drowsiness
Supports CNS tolerability endpoint monitoring context
Open-label; reporting may vary

Rapid Onset of Action vs Levodropropizine

In controlled clinical trials involving 150 adults, Levocloperastine demonstrated a significantly more rapid onset of action than the common substitute, levodropropizine. The probability of improvement in cough intensity was 96.7% for Levocloperastine versus 43.3% for levodropropizine (p < 0.0001). Similarly, the probability of improvement in cough frequency was 83.3% for Levocloperastine compared to 46.7% for levodropropizine (p = 0.0029). Significant reductions in cough frequency were seen at day 2 for Levocloperastine, while levodropropizine required 5 days to achieve significance.

Evidence DimensionProbability of Improvement in Cough Intensity
Target Compound Data96.7%
Comparator Or BaselineLevodropropizine: 43.3%
Quantified Difference123% higher probability of improvement (p < 0.0001)
ConditionsControlled clinical trials in 150 adults with cough.

This provides a clear, clinically-validated performance advantage for applications where rapid symptom relief is a primary therapeutic and commercial goal.

Elimination t½
Head-to-head
1.68 h (levo) vs 2.16 h (DL)
PK similar; PD differences may drive endpoint context
Single-dose crossover; n=12
Mechanism
Reported
Central bulbar inhibition + peripheral receptor modulation
Supports enantiomer-specific mechanism research
Preclinical characterization
GIRK Inhibition
Class-level
Inferred from cloperastine; IC50 1 μM (cloperastine)
GIRK channel research context; data to verify for levo
Class-level inference; not directly measured
Suspension
Reported
Patent-disclosed enhanced dissolution & resuspendability
Formulation research context
EP3644968B1; verify performance

Palatable Oral Suspensions for Pediatrics & Geriatrics

The inherent low water solubility (<0.1 mg/mL) of the fendizoate salt makes this compound the material of choice for developing taste-masked oral suspensions. This is particularly relevant for pediatric formulations where patient compliance is heavily dependent on palatability.

Non-Sedating Antitussive Therapies

Leveraging the evidence of a superior CNS tolerability profile compared to its racemic form, this compound is ideal for antitussive products where maintaining patient alertness is a key feature. This allows for formulations suitable for daytime use without the functional impairment associated with sedative cough suppressants.

Fast-Acting Cough Suppressants for Acute Conditions

The demonstrated rapid onset of action, showing significant improvement in cough symptoms within two days, positions Levocloperastine fendizoate as a preferred active pharmaceutical ingredient for products targeting acute cough where speed of relief is a competitive differentiator.

Application Fit Matrix

Application
Selection Property
Validation Focus
Pediatric cough model studies
Non-sedating profile context
Nighttime awakening reduction endpoint
ACE inhibitor-induced cough research
Dual-mechanism activity context
Iatrogenic cough model response
Chronic respiratory disease models
Dose-response profile in COPD models
Cough-symptom score endpoints
Daytime cough model studies
CNS tolerability endpoint context
Sedation score monitoring

Quantity

Milligrams-Grams

Wikipedia

Levocloperastine fendizoate

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